molecular formula C15H16BrNO3 B3027592 Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate CAS No. 1346576-38-2

Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate

Cat. No.: B3027592
CAS No.: 1346576-38-2
M. Wt: 338.20
InChI Key: YJVAQKXGBJAIDX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate is a high-purity brominated indole derivative designed for research and development in medicinal chemistry. This compound is characterized by a formyl group at the 3-position of the indole ring, a feature that enhances its electrophilicity and makes it a valuable synthetic intermediate for further chemical modifications, such as the creation of Schiff bases or other complex structures . The bromine atom at the 6-position offers a versatile handle for metal-catalyzed cross-coupling reactions, enabling researchers to explore a diverse array of novel chemical spaces. Indole-based scaffolds like this one are of significant interest in oncology research for their potential cytotoxic effects. Exclusive research data on similar compounds indicates evaluation against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with mechanisms of action that can include microtubule destabilization and apoptosis induction . This product is provided for research purposes only and is strictly not intended for diagnostic, human, or veterinary use. Researchers can leverage its structural features to investigate structure-activity relationships (SAR) and develop new therapeutic agents. All chemical properties and safety data should be verified upon receipt.

Properties

IUPAC Name

methyl 6-bromo-1-butan-2-yl-3-formylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-4-9(2)17-7-10(8-18)14-12(15(19)20-3)5-11(16)6-13(14)17/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVAQKXGBJAIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136047
Record name 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-1-(1-methylpropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346576-38-2
Record name 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-1-(1-methylpropyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346576-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-1-(1-methylpropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by formylation and esterification reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 6-bromo-1-(sec-butyl)-3-carboxy-1H-indole-4-carboxylate.

    Reduction: 6-bromo-1-(sec-butyl)-3-hydroxymethyl-1H-indole-4-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent for the development of more complex organic molecules. The compound can be utilized in:

  • Synthesis of Indole Derivatives : It can be modified to create other biologically active indole compounds.
  • Reagents in Organic Reactions : It can act as an electrophile or nucleophile depending on the reaction conditions.

Research indicates that this compound may exhibit several biological activities , including:

  • Anticancer Properties : Similar indole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity.
  • Antimicrobial Activity : The indole moiety is often associated with antimicrobial properties; thus, this compound may exhibit similar effects.
  • Anti-inflammatory Effects : Indoles have been reported to modulate inflammatory pathways, indicating potential anti-inflammatory properties for this compound.

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored as a lead compound for developing new therapeutic agents. Its potential applications include:

  • Drug Development : Ongoing research aims to understand its efficacy and safety profile for use in pharmaceutical formulations.
  • Intermediate in Synthesis : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

Research on structurally similar indoles has demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) and liver cancer cells (e.g., HepG2). These findings suggest that this compound may warrant further investigation for its potential anticancer effects.

Case Study 2: Antimicrobial Properties

Studies exploring the antimicrobial properties of indoles have shown promising results against various bacterial strains. Preliminary investigations into this compound could yield insights into its efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the formyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Variations and Similarity Scores

Key structural analogs and their similarity scores (based on ):

Compound Name CAS Number Substituents (Position) Similarity Score Molecular Formula Molecular Weight*
Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate (Target) 1346576-38-2 1-sec-butyl, 3-formyl, 6-bromo 0.88 C₁₅H₁₅BrNO₃ 353.19
Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate 1346576-39-3 1-sec-butyl, 3-methyl, 6-bromo 0.89 C₁₅H₁₇BrNO₂ 339.21
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate 1956380-38-3 1-cyclopropyl, 3-methyl, 4-bromo 0.94 C₁₄H₁₃BrNO₂ 323.17
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (Unsubstituted at 1-position) 1583272-35-8 3-methyl, 6-bromo C₁₁H₁₀BrNO₂ 268.11

*Molecular weights calculated based on formulas.

Key Differentiators

This influences solubility and crystallinity, impacting synthetic handling . Cyclopropyl analogs (e.g., 1956380-38-3) exhibit higher similarity scores (0.94), likely due to balanced steric and electronic properties, but lack the formyl reactivity .

Functional Group at 3-Position: The formyl group in the target compound enhances reactivity, enabling nucleophilic additions (e.g., Schiff base formation) compared to methyl or bromo groups in analogs (e.g., 1346576-39-3, 1583272-35-8). This makes the target compound a preferred intermediate for derivatization .

Bromine Position :

  • Bromine at the 6-position (target compound) vs. 4-position (1956380-38-3) alters electronic distribution and reactivity. 6-Bromo derivatives are more common in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Biological Activity

Chemical Structure and Properties

The chemical structure of methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate can be represented as follows:

  • Molecular Formula : C₁₅H₁₆BrNO₃
  • Molecular Weight : 338.20 g/mol
  • CAS Number : 1346576-38-2

The presence of the bromine atom may enhance biological activity through increased lipophilicity or by influencing receptor interactions, as seen in other indole derivatives known for their pharmacological properties .

Potential Biological Activities

While direct research on this compound is sparse, its structural similarities to other indole-based compounds suggest several potential biological activities:

  • Anticancer Properties : Indole derivatives have been widely studied for their anticancer properties. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Activity : The indole moiety is often associated with antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar properties due to its unique substituents.
  • Anti-inflammatory Effects : Indoles have been reported to modulate inflammatory pathways, indicating that this compound could also possess anti-inflammatory properties .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects which may provide insights into the potential biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylateHydroxy group instead of formylPotentially different biological activities due to hydroxylation
6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acidMethyl instead of formylVariation in reactivity and potential applications
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylateMethyl group instead of sec-butylDifferent lipophilicity impacting biological distribution

These compounds illustrate the diversity within indole derivatives while emphasizing the unique features of this compound that may influence its chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have highlighted the significance of indole derivatives in medicinal chemistry. For example, a study on curcumin analogues demonstrated that certain indole-based compounds exhibited effective inhibition of microtubule assembly, suggesting potential as anticancer agents through apoptosis induction in cancer cells . Although specific data on this compound is lacking, these findings underscore the importance of exploring its biological activity further.

Q & A

Q. What synthetic strategies are recommended for introducing the sec-butyl group at the 1-position of the indole core?

The sec-butyl group can be introduced via alkylation of the indole nitrogen. A common approach involves using sec-butyl halides (e.g., sec-butyl bromide) under basic conditions (e.g., NaH in DMF) to achieve regioselective substitution. Reaction monitoring via TLC (as in ) and purification by silica gel chromatography (petroleum ether/ethyl acetate) are critical to isolate the product . Optimization of reaction time and temperature is necessary to minimize byproducts like N,N-dialkylation.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Assign signals for the formyl proton (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~165–170 ppm). The sec-butyl group’s methyl and methine protons appear as distinct multiplets (δ ~0.8–1.6 ppm) .
  • IR Spectroscopy : Confirm the formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for C₁₅H₁₅BrNO₃: ~352.02) .

Q. How can the regioselectivity of bromination at the 6-position be validated?

X-ray crystallography is the gold standard for unambiguous confirmation (e.g., used SHELX-97 to resolve a brominated indole structure). Alternatively, NOESY NMR can correlate spatial proximity between substituents .

Q. What purification methods are effective for isolating the final product?

Silica gel column chromatography (ethyl acetate/petroleum ether gradient) is widely used. For crystalline derivatives, recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, as demonstrated in indole carboxylate purification () .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement ( ) provides bond lengths, angles, and torsional parameters. For example, the dihedral angle between the formyl group and indole ring can be measured to assess conjugation effects. ORTEP-3 ( ) visualizes thermal ellipsoids, aiding in identifying structural distortions .

Q. What mechanistic insights explain low yields during formylation at the 3-position?

The Vilsmeier-Haack reaction (POCl₃/DMF) is standard for indole formylation. Competing side reactions (e.g., over-oxidation) may occur under harsh conditions. Kinetic studies using in-situ FTIR or HPLC monitoring ( ) can optimize reagent stoichiometry and temperature. Substituent electronic effects (e.g., bromine’s electron-withdrawing nature) may slow formylation, requiring longer reaction times .

Q. How does the sec-butyl group influence steric effects in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bulky sec-butyl group at N1 may hinder transmetalation in palladium-catalyzed couplings. Computational modeling (DFT) can predict steric maps, while experimental screening of ligands (e.g., SPhos) improves coupling efficiency. ’s protocols for substituted indoles suggest tailored conditions for sterically hindered systems .

Q. What strategies mitigate instability of the formyl group during long-term storage?

  • Stabilization : Store under inert gas (N₂/Ar) at –20°C in amber vials.
  • Derivatization : Convert the formyl group to a stable oxime or hydrazone for storage, then regenerate it before use (common in indole chemistry, as in ) .

Q. How can computational methods guide the design of biologically active derivatives?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous indoles ().
  • Docking Studies : Use the formyl group as a hydrogen-bond acceptor in target binding pockets (e.g., kinase inhibitors) .

Q. What analytical approaches resolve conflicting NMR assignments for diastereotopic protons?

  • 2D NMR : HSQC and COSY correlate coupled protons, while NOESY identifies spatial relationships (e.g., sec-butyl methyl groups).
  • Chiral Shift Reagents : Europium complexes can split enantiomeric proton signals in chiral derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate
Reactant of Route 2
Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate

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